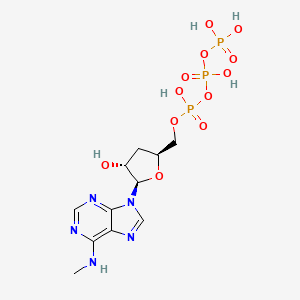

N(6)-Methyldeoxyadenosine 5'-triphosphate

Descripción

Overview of N(6)-Methyldeoxyadenosine 5'-triphosphate (m6dATP) as a Unique Nucleotide Precursor

This compound (m6dATP) is a modified purine (B94841) nucleotide. jenabioscience.com It is structurally analogous to dATP, but with the addition of a methyl group to the nitrogen atom at the 6th position of the adenine (B156593) base. jenabioscience.comtrilinkbiotech.com This molecule serves as the direct precursor for the incorporation of N(6)-methyladenine (m6A) into a DNA strand during its synthesis. nih.govtrilinkbiotech.com The m6A modification is a significant epigenetic mark, particularly in prokaryotes, and has been more recently identified in the genomes of various eukaryotes, including flies, worms, and mammals. nih.govnih.govwustl.edu

The existence of m6dATP as a substrate for DNA synthesis presents an alternative mechanism for introducing m6A into DNA, distinct from the more traditionally studied post-replicative modification pathway, where methyltransferase enzymes add methyl groups to adenine residues after the DNA strand has been synthesized. nih.gov Research has demonstrated that m6dATP can be successfully incorporated into DNA by various DNA polymerases. nih.govnih.gov For example, studies have investigated the incorporation of m6dATP by polymerases such as E. coli DNA polymerase I and the bacteriophage T4 DNA polymerase. nih.gov While the T4 polymerase was found to discriminate against m6dATP compared to the canonical dATP, its incorporation was nonetheless observed, highlighting the ability of the replication machinery to utilize this modified precursor. nih.gov The presence of the methyl group on the adenine base protrudes into the major groove of the DNA double helix, which can alter local DNA structure and influence the binding of proteins that recognize specific DNA sequences, thereby affecting processes like transcription. nih.govnih.gov

Table 2: Research Findings on the Incorporation of m6dATP by DNA Polymerases

| DNA Polymerase | Key Findings | Reference |

|---|---|---|

| Bacteriophage T4 DNA Polymerase | Discriminates against m6dATP at the insertion step compared to dATP, showing a 7-fold lower incorporation rate. The enzyme's fidelity mechanism is sensitive to the modification. | nih.gov |

| E. coli DNA Polymerase I | In contrast to T4 polymerase, this enzyme does not significantly discriminate against m6dATP during insertion, readily incorporating it into the new DNA strand. | nih.gov |

| Human Polymerase η (eta) | This translesion synthesis polymerase can utilize modified nucleotides, and studies on related polymerases suggest a tolerance for base modifications like N6-methylation. | nih.govresearchgate.net |

Historical Perspective on the Discovery and Initial Characterization of DNA Adenine Methylation

The story of DNA adenine methylation begins in the 1950s, not long after the structure of DNA was solved. The first evidence for its existence emerged from studies of a bacterial defense mechanism known as the restriction-modification (R-M) system. nih.govnih.gov Researchers observed that bacteriophages that successfully infected one bacterial strain were often unable to replicate in a different strain. nih.gov This phenomenon was explained by the discovery that bacteria possess restriction enzymes that cleave foreign DNA at specific recognition sites. wikipedia.org The host bacterium's own DNA is protected from cleavage because it is chemically modified by methylation at these same sites. nih.govnih.gov

In many bacteria, this protective modification is N(6)-methyladenine (m6A). nih.govnih.govfrontiersin.org The enzyme responsible, DNA adenine methylase (Dam), was identified and shown to methylate the adenine within the sequence GATC in E. coli. nih.govfrontiersin.org For decades, m6A was primarily studied in the context of its roles in prokaryotes, which include not only the R-M system but also mismatch repair, regulation of DNA replication, and control of gene expression. nih.govfrontiersin.orgfrontiersin.org

For a long time, it was widely believed that DNA methylation in eukaryotes was confined almost exclusively to 5-methylcytosine (B146107). nih.govnih.gov Early reports suggesting the presence of m6A in eukaryotes were often met with skepticism. nih.gov However, with the development of highly sensitive detection technologies in recent years, such as liquid chromatography-mass spectrometry and antibody-based immunoprecipitation sequencing, the presence of m6A has been definitively confirmed in the genomes of a range of eukaryotic organisms, from unicellular protists to plants, insects, and even mammals. nih.govfrontiersin.orgnih.govfrontiersin.org This rediscovery has ignited a surge of research activity aimed at elucidating the functions of this "other" DNA methylation mark and understanding the role of precursors like m6dATP in establishing these epigenetic patterns. frontiersin.orgwustl.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIKTICAJNFDJT-MVKOHCKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965082 | |

| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-65-4 | |

| Record name | N(6)-Methyldeoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of N 6 Methyldeoxyadenosine 5 Triphosphate

Enzymatic Synthesis of N(6)-Methyldeoxyadenine Nucleosides and Nucleotides

The formation of N(6)-methyldeoxyadenosine 5'-triphosphate (m6dATP) within the cell is not a standalone process but is deeply integrated with fundamental nucleotide metabolic routes, primarily the purine (B94841) salvage pathway. This pathway recycles purine bases and nucleosides, providing an efficient alternative to the energy-intensive de novo synthesis pathway. nih.govnih.gov

Role of Purine Salvage Pathways in N(6)-Methyldeoxyadenosine Formation

The purine salvage pathway is crucial for recycling purine bases like adenine (B156593), guanine, and hypoxanthine (B114508) into their corresponding nucleotides. youtube.comyoutube.com This process is essential for maintaining the cellular nucleotide pools required for DNA and RNA synthesis. nih.gov A significant source of the modified nucleoside, N(6)-methyldeoxyadenosine (m6dA), is believed to be the degradation of RNA containing N(6)-methyladenosine (m6A). nih.gov Maternal RNA marked with m6A can be degraded post-fertilization, and the resulting N(6)-methyladenosine is then recycled. nih.gov This recycled nucleoside can be converted into N(6)-methyldeoxyadenosine, which then enters the nucleotide pool. This suggests that rather than direct methylation of deoxyadenosine (B7792050), m6dA originates from the salvage of methylated ribonucleosides derived from processed RNA. nih.gov

The salvage pathway utilizes enzymes like adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert free bases back into nucleotides by adding a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). youtube.comyoutube.com While these enzymes primarily act on canonical bases, the pathway provides the foundational mechanism through which modified bases and nucleosides can be reincorporated into the metabolic pool.

Kinase Activities in Phosphorylation to this compound

Once N(6)-methyldeoxyadenosine or its monophosphate form (m6dAMP) is present in the cell, it must be sequentially phosphorylated to become this compound (m6dATP). This phosphorylation is carried out by cellular kinases, which catalyze the transfer of phosphate (B84403) groups from ATP.

Research into N(6)-modified ATP analogs has shed light on this process. Studies have identified specific kinases capable of binding to and utilizing these modified nucleotides. For instance, a chemoproteomic approach identified 18 candidate kinases that can bind to N(6)-methyl-ATP (the ribonucleoside form). nih.gov Notably, Glycogen Synthase Kinase 3 beta (GSK3β) was shown not only to bind N(6)-methyl-ATP but also to effectively use it as a phosphate group donor in phosphorylation reactions. nih.gov This demonstrates that the N(6)-methyl group on the adenine base does not preclude recognition and utilization by certain kinases.

While much of the specific research has focused on the ribo- form (N6-methyl-ATP), the enzymatic principles are applicable to the deoxy- form. Nucleoside and nucleotide kinases are responsible for the sequential phosphorylation of m6dA to m6dAMP, then to N(6)-methyldeoxyadenosine 5'-diphosphate (m6dADP), and finally to the triphosphate form, m6dATP. The activity of these kinases is essential for creating the m6dATP that can then be used as a substrate for DNA polymerases.

Deamination and Demethylation Pathways Affecting N(6)-Methyldeoxyadenosine Metabolites

The intracellular concentration of m6dATP is tightly regulated by both its synthesis and its degradation. Key enzymatic pathways, including deamination and demethylation, play a critical role in controlling the levels of m6dA metabolites.

N(6)-Methyl-AMP/dAMP Aminohydrolases and Related Enzymes

A specific class of enzymes, known as N(6)-methyl-AMP/dAMP aminohydrolases, directly impacts the availability of m6dATP precursors. These enzymes catalyze the hydrolytic deamination of N(6)-methyl-AMP (m6AMP) and N(6)-methyl-dAMP (m6dAMP), converting them into inosine (B1671953) monophosphate (IMP) and deoxyinosine monophosphate (dIMP), respectively. nih.govresearchgate.net

An enzyme purified from rat liver was identified as a 6-(N-substituted amino)purine 5'-nucleotide aminohydrolase, which efficiently processes N(6)-methylated nucleotides but does not act on the canonical AMP or dAMP. nih.gov The human equivalent has been identified as adenosine (B11128) deaminase-like protein isoform 1 (ADAL1). researchgate.net This enzyme's specificity for the N(6)-methylated form ensures that it specifically targets these modified nucleotides for conversion, thereby preventing their accumulation or further phosphorylation.

| Enzyme Source | Substrates | Products | Inhibitors | Reference |

|---|---|---|---|---|

| Rat Liver | N(6)-methyl-AMP, N(6)-methyl-dAMP | IMP, dIMP | Deoxycoformycin 5'-phosphate | nih.gov |

| Human (recombinant ADAL1) | N(6)-methyl-AMP, N(6),N(6)-dimethyl-AMP, N(6)-methyl-dAMP | IMP, dIMP | Deoxycoformycin 5'-phosphate | researchgate.net |

Implications for Intracellular this compound Pool Dynamics

The balance between the synthesis of m6dA metabolites via salvage pathways and their removal via deamination directly controls the size of the intracellular m6dATP pool. The activity of N(6)-methyl-AMP/dAMP aminohydrolase acts as a critical control point. By converting m6dAMP to dIMP, it diverts the metabolite away from the phosphorylation cascade that would lead to m6dATP. nih.govresearchgate.net This prevents the misincorporation of m6A into RNA and limits the amount of m6dA available for incorporation into DNA. nih.gov

Origin of Genomic N(6)-Methyldeoxyadenosine (6mA) from this compound Incorporation

While N(6)-methyladenine (6mA) is a well-known epigenetic mark in prokaryotes, its presence and origin in eukaryotes have been a subject of intense research. nih.govnih.govnih.gov Current evidence strongly suggests that, unlike the direct enzymatic methylation of cytosine in DNA, a significant portion of genomic 6mA in mammals arises from the direct incorporation of m6dATP during DNA replication or repair. nih.gov

Studies have shown that m6dATP, formed from the phosphorylation of m6dA salvaged from degraded RNA, can be used as a substrate by DNA polymerases. nih.gov This leads to the somewhat random incorporation of 6mA into the newly synthesized DNA strand. In the cnidarian Hydractinia symbiolongicarpus, 6mA accumulates randomly in the genome of early embryos, with levels peaking and then being cleared just before zygotic genome activation. nih.gov This clearance is mediated by the demethylase ALKBH1, reinforcing the idea of a dynamic incorporation and removal cycle. nih.gov The random nature of this incorporation suggests that in some contexts, 6mA may not function as a specific epigenetic mark but rather as a form of transcriptional interference that must be cleared to allow for proper gene expression. nih.gov

This model provides a direct link between RNA metabolism, nucleotide salvage pathways, and DNA modification, positioning this compound as the key intermediary molecule that translates a modification from the RNA world into the genomic landscape.

N 6 Methyldeoxyadenosine 5 Triphosphate As a Substrate in Dna Polymerization

Fidelity Mechanisms of DNA Polymerases with N(6)-Methyldeoxyadenosine 5'-triphosphate

The presence of a methyl group on the N6 position of the adenine (B156593) base alters its chemical properties, presenting a challenge to the fidelity mechanisms of DNA polymerases. nih.gov This modified nucleotide, N6-methyl-dATP, serves as an effective probe for investigating the stringency of these enzymatic processes, revealing how polymerases discriminate against non-standard substrates. nih.gov

Discrimination by DNA Polymerases at the Insertion Step

The primary checkpoint for polymerase fidelity is the initial insertion step, where the enzyme selects a nucleotide from the cellular pool that is complementary to the template strand. Research using the bacteriophage T4 DNA polymerase demonstrates significant discrimination against N(6)-methyl-dATP. nih.gov This enzyme shows a 7-fold preference for the canonical substrate, dATP, over its methylated counterpart. nih.gov

This discrimination is rooted in the thermodynamics of forming the ternary complex between the enzyme, the DNA primer-template, and the incoming dNTP. nih.gov An incorrect or modified nucleotide, such as N(6)-methyl-dATP, is less likely to induce the optimal conformational change in the polymerase required for efficient catalysis. stackexchange.com This principle is not universal across all polymerases; for instance, early studies suggested that Escherichia coli DNA polymerase I does not discriminate against N(6)-methyl-dATP at the insertion step to the same degree as the T4 polymerase. nih.gov This highlights that the degree of discrimination is an inherent property of the specific polymerase enzyme.

Influence on Hydrogen Bonding and Base Pairing during Replication

The fidelity of DNA synthesis is fundamentally dependent on the formation of correct Watson-Crick hydrogen bonds between the incoming nucleotide and the template base. stackexchange.com The addition of a methyl group at the N6 position of adenine directly interferes with this process. For N(6)-methyladenine to form a proper base pair with thymine (B56734), the methyl group creates steric hindrance that can disrupt the ideal geometry for hydrogen bonding. nih.gov

This forces the base into a less favorable conformation, weakening the interaction compared to a standard A-T pair. nih.gov The ability to form satisfactory hydrogen bonds is a major determinant of the free energy of the enzyme-substrate complex, and the disruption caused by the methyl group contributes significantly to the discrimination observed at the insertion step. nih.gov

Effects on DNA Synthesis Kinetics and Error Rates

The presence of N(6)-methyl-dATP as a substrate has measurable effects on the kinetics of DNA synthesis. In studies with T4 DNA polymerase, the apparent Michaelis constant (K_m) for N(6)-methyl-dATP was found to be higher than for dATP, which is consistent with the observed 7-fold discrimination and indicates weaker binding. nih.gov Interestingly, while the maximum velocity (V_max) for net DNA synthesis was similar for both substrates, the rate of nucleotide turnover—a measure of the polymerase's proofreading activity excising a newly added nucleotide—was two times greater for N(6)-methyl-dATP. nih.gov This suggests that even when the modified nucleotide is incorporated, it is more likely to be identified as an error and removed.

Table 1: Kinetic Parameters of T4 DNA Polymerase with dATP vs. N(6)-methyl-dATP

| Parameter | dATP (Canonical) | N(6)-methyl-dATP (Modified) | Finding |

|---|---|---|---|

| Discrimination | Baseline | 7-fold higher discrimination against | T4 Pol I preferentially selects dATP. nih.gov |

| Apparent K_m | Lower | Higher | Weaker binding affinity for the modified nucleotide. nih.gov |

| Apparent V_max | Same | Same | Maximum rate of synthesis is not significantly altered. nih.gov |

| Turnover Rate | Baseline | 2-fold greater | Increased proofreading/excision of the modified nucleotide. nih.gov |

Incorporation of this compound into Genomic DNA

Despite the fidelity mechanisms that disfavor its use, N(6)-methyldeoxyadenosine (6mA) is detected in the DNA of various organisms, from bacteria to mammals. nih.gov One pathway for its introduction is the direct incorporation from a pool of N(6)-methyl-dATP during DNA synthesis.

Direct Polymerase-Mediated Incorporation of this compound

Research indicates that N(6)-methyladenine found in genomic DNA can originate from the direct incorporation of N(6)-methyl-dATP by DNA polymerases. This modified triphosphate can be generated through the nucleotide salvage pathway, where methylated ribonucleosides from degraded RNA are recycled. Studies have shown that providing cells with N(6)-methyldeoxyadenosine can lead to its appearance in the genome, supporting the existence of this incorporation pathway. nih.gov In vitro experiments further confirm that when N(6)-methyl-dATP is supplied, polymerases can incorporate it into newly synthesized DNA strands. nih.gov

Context-Dependent Integration of N(6)-methyldeoxyadenosine into DNA Strands

The incorporation of N(6)-methyl-dATP is not a random or uniform process; it is highly dependent on context. One critical factor is the type of DNA polymerase. High-fidelity replicative polymerases in mammals are generally effective at discriminating against N(6)-methyl-dATP. nih.gov In contrast, some viral DNA polymerases exhibit much lower fidelity and can incorporate the modified nucleotide more efficiently. nih.gov

This leads to a "discriminative incorporation," where, under the same conditions, viral DNA may become significantly enriched with 6mA while host mammalian DNA remains largely unmodified. nih.gov Furthermore, the cellular state can influence incorporation. Evidence suggests that in mammalian cells, the integration of 6mA may occur more readily during DNA repair processes rather than during standard DNA replication. These repair pathways often utilize specialized, lower-fidelity polymerases that are more permissive of non-standard substrates.

Table 2: Polymerase Behavior with N(6)-methyl-dATP

| Polymerase Type | Discrimination/Fidelity | Incorporation Behavior | Reference |

|---|---|---|---|

| Bacteriophage T4 DNA Polymerase | High discrimination (7-fold vs. dATP) | Low incorporation, high turnover rate. | nih.gov |

| E. coli DNA Polymerase I | Lower discrimination than T4 Pol | More permissive incorporation than T4 Pol. | nih.gov |

| Mammalian Replicative Polymerases | High fidelity | Poor incorporation of N(6)-methyl-dATP. | nih.gov |

| Viral DNA Polymerases | Lower fidelity | Can show efficient incorporation. | nih.gov |

Structural Biology of this compound in Polymerase Active Sites

The precise architecture of a DNA polymerase active site is a critical determinant of its fidelity and efficiency in incorporating nucleotides. The presence of a methyl group on the N(6) position of the adenine base in this compound (m6dATP) introduces a modification that can influence its interaction with the polymerase active site and, consequently, its incorporation into a growing DNA strand. While direct crystallographic or cryo-electron microscopy (cryo-EM) structures of a DNA polymerase in a ternary complex with m6dATP are not extensively available in the public domain, kinetic and structural studies of related modified nucleotides provide significant insights into the molecular basis of its processing.

Research into the incorporation of m6dATP by the bacteriophage T4 DNA polymerase has provided foundational kinetic data that illuminate the enzyme's ability to discriminate against this modified substrate. A study conducted in 1984 systematically investigated the kinetic parameters of m6dATP incorporation, revealing a notable discrimination at the insertion step when compared to the canonical substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov

The fidelity of DNA polymerases is, in large part, governed by the free energy differences of the ternary complexes formed between the enzyme, the DNA primer-template, and the incoming nucleotide triphosphate. nih.gov These energy differences are heavily influenced by the formation of appropriate hydrogen bonds between the template base and the incoming nucleotide. nih.gov The presence of the methyl group at the N(6) position of adenine in m6dATP can sterically and electronically influence the formation of the Watson-Crick base pair with thymine in the template strand.

Interactive Data Table: Kinetic Parameters for the Incorporation of m6dATP by T4 DNA Polymerase

| Substrate | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) | Discrimination Factor (vs. dATP) |

| dATP | 1.2 | 100 | 1 |

| m6dATP | 8.4 | 100 | 7 |

This table presents kinetic data for the incorporation of this compound (m6dATP) compared to deoxyadenosine triphosphate (dATP) by bacteriophage T4 DNA polymerase. The data shows a 7-fold discrimination against m6dATP at the insertion step, primarily reflected in the higher apparent Michaelis constant (Km), while the maximum velocity (Vmax) of net DNA synthesis remains the same. Data sourced from a 1984 study on the fidelity mechanisms of T4 DNA polymerase. nih.gov

Structural studies on other N(6)-modified purine (B94841) analogs, such as 1,N(6)-ethenodeoxyadenosine, have demonstrated that the polymerase active site can accommodate such modifications, albeit with consequences for replication fidelity and efficiency. nih.gov These studies reveal that the modified base can adopt different conformations (syn or anti) within the active site to facilitate base pairing, which can sometimes lead to misincorporation. nih.gov It is plausible that the methyl group of m6dATP could similarly influence the conformational preference of the base within the active site, potentially altering the geometry of the nascent base pair.

The general architecture of the DNA polymerase active site, often described as resembling a right hand with palm, fingers, and thumb domains, plays a crucial role in nucleotide selection. nih.gov The fingers domain is responsible for positioning the incoming dNTP for catalysis, and its conformation is highly sensitive to the shape and hydrogen-bonding potential of the nascent base pair. mdpi.com Any steric hindrance or altered hydrogen bonding pattern caused by the N(6)-methyl group of m6dATP would likely trigger conformational adjustments in the fingers domain, which could explain the observed discrimination. nih.gov

Biological Roles of N 6 Methyldeoxyadenosine 6ma in Dna, Informed by Its Triphosphate Precursor

Role in Prokaryotic Epigenetics and Genome Function

In the prokaryotic domain, 6mA is a well-established epigenetic marker, influencing a wide array of cellular processes that are fundamental to bacterial life. nih.gov Its presence and distribution are not random but are tightly regulated and serve critical functions in maintaining genomic integrity and adaptability.

Regulation of Restriction-Modification Systems

One of the most well-characterized roles of 6mA in prokaryotes is its function within restriction-modification (R-M) systems. nih.govnih.gov These systems act as a primitive form of immunity, protecting the bacterial cell from invading foreign DNA, such as that from bacteriophages. nih.gov The mechanism relies on the ability of the cell to distinguish its own DNA from that of intruders. This is achieved through the action of a DNA methyltransferase, which specifically methylates adenine (B156593) bases at particular recognition sequences throughout the host's genome. wikipedia.org

The restriction enzyme component of the R-M system recognizes the same sequence. If this sequence is methylated (i.e., part of the host genome), it is ignored. However, if the recognition site on an incoming foreign DNA molecule is unmethylated, the restriction enzyme will cleave the DNA, thereby neutralizing the threat. nih.gov This process of using 6mA to mark "self" DNA is a fundamental defense strategy in many bacterial species. nih.gov

Table 1: Examples of Prokaryotic Restriction-Modification Systems Utilizing 6mA

| System Component | Organism | Recognition Sequence | Function of 6mA |

| Dam methylase | Escherichia coli | GATC | Protects host DNA from cleavage by its own restriction enzymes and directs mismatch repair. wikipedia.org |

| CcrM | Caulobacter crescentus | GANTC | Regulates the cell cycle and is involved in virulence. nih.gov |

Control of DNA Replication Initiation and Cell Cycle Progression

The initiation of DNA replication in prokaryotes is a tightly controlled process, ensuring that the chromosome is duplicated precisely once per cell cycle. N6-methyladenosine plays a crucial role in this temporal regulation. In many bacteria, the origin of replication (oriC) contains multiple recognition sites for DNA adenine methyltransferase (Dam). wikipedia.org

Following replication, the newly synthesized DNA strand is transiently unmethylated, creating a hemimethylated state at the origin. This hemimethylated state is recognized by proteins that sequester the origin, preventing immediate re-initiation of replication. Only after the new strand is fully methylated by Dam can a new round of replication begin. This mechanism ensures that replication initiation is coupled to the cell cycle. nih.gov In organisms like Caulobacter crescentus, the cell cycle-regulated methyltransferase (CcrM) methylates adenine in GANTC sequences, and this modification is essential for the proper timing of DNA replication and cell division. nih.govnih.gov

Involvement in DNA Repair Pathways and Mismatch Repair

N6-methyladenosine is integral to the methyl-directed mismatch repair (MMR) system in many bacteria, including Escherichia coli. biorxiv.orgelifesciences.org This system corrects errors that occur during DNA replication. The key to this process is the ability to differentiate the newly synthesized, error-containing strand from the original template strand.

This distinction is made possible by the transient hemimethylated state of the DNA following replication. The parental strand is methylated at GATC sites by the Dam methylase, while the newly synthesized strand is not. wikipedia.org The MMR machinery, including proteins like MutS, MutL, and MutH, recognizes the mismatch and specifically nicks the unmethylated daughter strand. This directed cleavage allows for the excision and replacement of the incorrect nucleotide, thereby ensuring the fidelity of DNA replication. elifesciences.org Recent research in mammalian cells also suggests a potential, though not yet fully understood, role for 6mA in DNA damage repair, indicating a conserved function across different domains of life. biorxiv.orgelifesciences.orgnih.govbiorxiv.org

Epigenetic Regulation of Gene Expression and Virulence

Beyond its roles in DNA maintenance, 6mA acts as an epigenetic regulator of gene expression. The methylation status of adenine residues within promoter regions or other regulatory sequences can influence the binding of transcription factors and RNA polymerase, thereby modulating gene activity. nih.gov This can lead to phase variation, a process where bacteria switch certain genes on or off, allowing them to adapt to changing environments.

In several pathogenic bacteria, 6mA methylation is directly linked to the expression of virulence factors. For instance, in Salmonella, Haemophilus, and pathogenic E. coli, Dam methylation is required for full virulence. nih.gov The methylation state can control the expression of pili, flagella, and toxins, which are essential for host colonization and disease progression. For example, the expression of Pap pili in uropathogenic E. coli, which are crucial for bladder colonization, is controlled by the methylation of GATC sites in the regulatory region of the pap operon.

Impact on Host-Pathogen Interactions in Bacterial Systems

The epigenetic regulation by 6mA has a profound impact on the intricate dance between pathogenic bacteria and their hosts. By controlling the expression of virulence factors, 6mA methylation allows bacteria to adapt to the host environment, evade the immune system, and establish a successful infection. nih.gov The dynamic nature of 6mA methylation provides a mechanism for bacteria to rapidly alter their phenotype in response to host cues.

For example, changes in the host environment can lead to alterations in the bacterial methylome, resulting in the up- or down-regulation of genes necessary for survival and pathogenesis. This epigenetic plasticity is a key advantage for pathogens, enabling them to navigate the challenges of the host immune response and establish a persistent infection. nih.govnih.gov

Emerging Functions in Eukaryotic DNA Epigenomics

For a long time, 5-methylcytosine (B146107) (5mC) was considered the primary DNA methylation mark in eukaryotes. However, recent advances in detection technologies have revealed the presence and dynamic regulation of N6-methyladenosine in the genomes of a wide range of eukaryotes, from unicellular organisms to mammals. nih.govresearchgate.netfrontiersin.org This has opened up a new frontier in the field of epigenetics, suggesting that 6mA may have conserved and novel functions in higher organisms.

Studies in organisms such as the fruit fly (Drosophila melanogaster), the nematode (Caenorhabditis elegans), and even in human cells have shown that 6mA is not just a random occurrence but is often found in specific genomic regions and its levels can change during development and in response to environmental stimuli. nih.govwustl.edu The emerging evidence suggests that 6mA in eukaryotes may be involved in the regulation of gene expression, transposon activity, and even transgenerational epigenetic inheritance. nih.gov While the full extent of its roles is still being uncovered, the discovery of 6mA in eukaryotes challenges the long-held dogma of DNA methylation and points towards a more complex and nuanced epigenetic code than previously appreciated. researchgate.netfrontiersin.org

Genomic Distribution and Abundance Across Eukaryotic Lineages (e.g., protozoans, metazoans, plants, fungi, mammals)

The presence and quantity of N(6)-methyldeoxyadenosine (6mA) in genomic DNA are not uniform across eukaryotic life, displaying considerable variation in both abundance and distribution patterns, which likely reflects diverse biological roles. nih.gov Initially identified in unicellular eukaryotes, 6mA has since been detected in a wide array of organisms, from early-diverging fungi to mammals, though its prevalence in higher eukaryotes remains a subject of ongoing research and debate. nih.govfrontiersin.org

In protozoans , such as the ciliates Tetrahymena thermophila and Paramecium aurelia, 6mA is a relatively abundant modification, with levels reported to be around 0.4% to 0.8% of all adenine bases. nih.govnih.gov In Tetrahymena, 6mA is notably present in the macronucleus but nearly undetectable in the micronucleus, and it is often found in the motif 5'-AT-3'. nih.gov The parasite Trichomonas vaginalis exhibits a remarkably high level of 6mA, accounting for approximately 2.5% of the total adenine, with the majority of this modification located in intergenic regions. frontiersin.org

Early-diverging fungi , like those in the Mucoromycotina subphylum, utilize 6mA as their predominant epigenetic mark, a feature that distinguishes them from most other eukaryotic lineages that are enriched in 5-methylcytosine (5mC). usda.gov This characteristic makes the 6mA-modifying machinery a potential target for antifungal strategies. usda.gov

In the metazoans Caenorhabditis elegans and Drosophila melanogaster, 6mA is present, though at lower levels than in many protists. nih.gov In Drosophila, 6mA is enriched at transposable elements. nih.gov The existence and functional significance of 6mA in more recently evolved eukaryotes have been a topic of discussion, but multiple studies have now reported its presence. researchgate.net

The study of 6mA in plants has also revealed its existence, with reports in various species. nih.gov In the green alga Chlamydomonas reinhardtii, 6mA is an abundant modification, present in approximately 84% of its genes. nih.gov It is also found in rice, where it is associated with actively expressed genes. researchgate.net However, some studies suggest that a significant portion of the 6mA signal in plant samples could be attributed to commensal or soil bacteria. frontiersin.org

In mammals , the abundance of 6mA is generally low under normal conditions, which has led to some controversy regarding its prevalence and function. nih.govnih.gov However, dynamic changes in 6mA levels have been observed during developmental processes and in certain diseases. nih.gov For instance, during the early embryonic development of pigs, the 6mA/A ratio shows dynamic changes. nih.gov In mice, 6mA has been detected in embryonic stem cells (ESCs) and various tissues, with levels increasing during embryonic development. frontiersin.orgnih.gov In the human genome, the density of 6mA has been reported to be around 0.051% to 0.056%. frontiersin.orgmdpi.com It's also been noted that mammalian mitochondrial DNA (mtDNA) is frequently modified with 6mA, while 5mC is absent, presenting a unique system for studying its effects. nih.govfrontiersin.org

Table 1: Genomic Distribution and Abundance of 6mA Across Eukaryotic Lineages

| Lineage | Organism | Abundance (% of Adenine) | Genomic Location |

|---|---|---|---|

| Protozoans | Tetrahymena pyriformis | ~0.75% | Macronucleus, 5'-AT-3' motif nih.gov |

| Paramecium aurelia | ~0.4% - 0.8% | Genome-wide nih.govnih.gov | |

| Trichomonas vaginalis | ~2.5% | Primarily intergenic regions frontiersin.org | |

| Chlamydomonas reinhardtii | - | Enriched around transcription start sites nih.govnih.gov | |

| Fungi | Early-diverging fungi (e.g., Mucoromycotina) | Predominant epigenetic mark | Genome-wide usda.gov |

| Metazoans | Caenorhabditis elegans | 0.01% - 0.4% | Genome-wide nih.gov |

| Drosophila melanogaster | - | Enriched at transposable elements nih.gov | |

| Plants | Rice (Oryza sativa) | - | Associated with actively expressed genes researchgate.net |

| Mammals | Pig (Sus scrofa) | 0.05% - ~0.17% | Dynamic during early embryonic development nih.gov |

| Mouse (Mus musculus) | ~7 ppm (ESCs) | LINE1 transposons, repetitive elements nih.gov | |

| Human (Homo sapiens) | ~0.051% - 0.056% | Enriched in coding regions, mitochondrial DNA frontiersin.orgmdpi.com |

Association with Gene Regulation and Transcriptional Dynamics

N(6)-methyldeoxyadenosine is increasingly recognized as an epigenetic mark with significant roles in regulating gene expression and maintaining genome integrity. cd-genomics.comnih.gov Its influence is observed in its specific localization within the genome and its effects on various transcriptional processes.

A recurring theme in 6mA research is its association with active gene transcription. In the green alga Chlamydomonas reinhardtii, 6mA is notably enriched around transcription start sites (TSS), often exhibiting a bimodal distribution. nih.govnih.gov This positioning suggests a role in initiating gene expression, with studies showing that 6mA tends to mark actively transcribed genes. nih.gov In fact, 84% of genes in Chlamydomonas are reported to contain the 6mA modification. nih.gov This modification is also associated with the linker DNA between nucleosomes, hinting at a function in nucleosome positioning and the creation of chromatin structures conducive to transcription initiation. nih.gov

In rice, genes methylated with 6mA are expressed at significantly higher levels than non-methylated genes, reinforcing the link between 6mA and active gene expression. researchgate.net In the human genome, 6mA is also enriched in coding regions and is associated with actively transcribed genes. mdpi.com Furthermore, studies have shown a positive correlation between 6mA and accessible chromatin regions, particularly upstream of the TSS. nih.gov This association with open chromatin, a hallmark of active gene regulation, further supports the role of 6mA in promoting gene expression. youtube.com

Beyond its role in promoting gene expression, 6mA is also implicated in the regulation of transposable elements (TEs) and repetitive DNA sequences. In Drosophila melanogaster, 6mA is found to be enriched at TEs. nih.gov In mouse embryonic stem cells, 6mA has been identified in LINE1 transposons, where it is thought to suppress the transcription of these elements and surrounding genes. nih.gov The regulation of TEs is crucial for maintaining genome stability, and the presence of 6mA in these regions suggests it plays a part in this protective mechanism. In Drosophila, mutations in the 6mA demethylase, DMAD, lead to an increase in transposon expression, further solidifying the role of 6mA dynamics in transposon silencing. mdpi.comnih.gov

Interplay with Other Epigenetic Marks (e.g., 5-methylcytosine, histone modifications)

The function of 6mA is not carried out in isolation but rather in concert with other epigenetic modifications, including 5-methylcytosine (5mC) and various histone marks. In Chlamydomonas, 6mA and 5mC are generally not found together. nih.gov While 6mA is concentrated around TSS of active genes, 5mC is more broadly distributed within gene bodies and is typically associated with gene silencing. nih.gov This distinct distribution suggests that these two DNA modifications have different, and possibly complementary, roles in gene regulation within the same genome. nih.gov

The interplay between 6mA and histone modifications is also an area of active investigation. In C. elegans, there is evidence of a functional link between 6mA and H3K4me2, a histone mark associated with active transcription. nih.govnih.gov In some contexts, 6mA events have been found to be overrepresented in regions marked by H3K27me3, a repressive mark. researchgate.net Additionally, under hypoxic conditions, 6mA has been observed to co-exist with H3K4me1, a histone mark characteristic of enhancers, suggesting a role in enhancer-promoter interactions. nih.gov This intricate relationship with histone modifications highlights the complexity of epigenetic regulation, where multiple layers of information are integrated to control gene expression.

Regulatory Enzymes of N(6)-Methyldeoxyadenosine in Eukaryotes

The deposition of 6mA is a controlled enzymatic process, carried out by a class of enzymes known as DNA methyltransferases, often referred to as "writers." frontiersin.org The identification of these enzymes is crucial for understanding the mechanisms of 6mA regulation.

In eukaryotes, the enzymes responsible for writing 6mA marks have been a significant focus of research. The MT-A70 family of methyltransferases has been implicated in this role. frontiersin.org For example, in C. elegans, a member of the MT-A70 family is responsible for adenine methylation. nih.gov In most mammals, the methyltransferase-like 4 (METTL4) protein, also a member of the MT-A70 family, is considered a key 6mA methyltransferase. frontiersin.org Another enzyme, N6AMT1, has also been identified as a 6mA methylase in mammals, and its downregulation has been linked to tumorigenesis. nih.govresearchgate.net

In the ciliate Tetrahymena thermophila, a putative N(6)-mA DNA methyltransferase named TAMT-1 has been identified. nih.gov More recently, TET1 and TET2 have been identified as essential for the de novo establishment of 6mA during sexual reproduction in Tetrahymena, but not for its maintenance in the somatic macronucleus. biorxiv.org The discovery of these specific "writer" enzymes across different eukaryotic lineages underscores the conserved and functionally important nature of 6mA as an epigenetic mark.

Demethylases (Erasers)

The modification of DNA by 6mA is a reversible process, managed by enzymes known as demethylases or "erasers." mdpi.com These enzymes remove the methyl group from N(6)-methyldeoxyadenosine, allowing for dynamic regulation of this epigenetic mark. In mammals, key demethylases include members of the AlkB family of dioxygenases, such as ALKBH1 and ALKBH4. nih.gov The activity of these erasers is crucial for controlling the landscape of 6mA across the genome.

The process of demethylation is not only critical for maintaining the appropriate levels of 6mA but is also implicated in various disease states. For instance, the dysregulation of m6A erasers has been linked to the progression of certain cancers and metabolic disorders. nih.gov The ability to modulate the activity of these enzymes is an area of therapeutic interest. researchgate.net

| Eraser Enzyme | Family | Function |

| ALKBH1 | AlkB dioxygenase | Removes methyl group from 6mA in DNA. nih.gov |

| ALKBH4 | AlkB dioxygenase | Removes methyl group from 6mA in DNA. nih.gov |

| FTO | AlkB dioxygenase | Primarily an RNA demethylase, but also implicated in DNA demethylation. mdpi.comnih.gov |

Reader Proteins and Effector Mechanisms

The biological effects of 6mA are mediated by "reader" proteins that specifically recognize and bind to this modified base. mdpi.com These reader proteins then recruit other proteins and protein complexes to initiate downstream cellular processes. This translation of the epigenetic mark into a functional outcome is a critical step in 6mA-mediated regulation.

A prominent family of m6A reader proteins is the YTH domain-containing family. nih.gov While extensively studied for their role in recognizing N(6)-methyladenosine in RNA, some members, such as YTHDF3, have also been implicated in recognizing 6mA in DNA. nih.gov Another class of reader proteins includes the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs), like IGF2BP2, which have been shown to be regulated in response to cellular stress and are involved in LIRI. nih.gov

The binding of these readers can lead to various outcomes, including the modulation of chromatin structure, regulation of gene expression, and influencing DNA repair pathways. youtube.com For example, in the context of lung injury, the knockdown of YTHDF3 or IGF2BP2 has been shown to protect cells from hypoxia/reoxygenation injury by inactivating several signaling pathways, including p38 MAPK, AKT, ERK1/2, and NF-κB. nih.gov

| Reader Protein | Family | Effector Mechanism |

| YTHDF3 | YTH domain-containing | Modulates cellular response to hypoxia/reoxygenation injury. nih.gov |

| IGF2BP2 | IGF2BP | Modulates cellular response to hypoxia/reoxygenation injury. nih.gov |

| ASXL1 | ASXL | Acts as a sensor for 6mA, linking it to gene control. nih.gov |

| MPND | Acts as a sensor for 6mA. nih.gov |

N(6)-Methyldeoxyadenosine in Specific Eukaryotic Biological Processes

N(6)-methyldeoxyadenosine plays a significant role in the interplay between host immune systems and viral pathogens. nih.govnih.gov Some viruses incorporate 6mA into their own genomes, a strategy that can help them evade the host's innate immune surveillance systems. frontiersin.org This modification can protect viral DNA from being recognized and degraded by host defense mechanisms.

Furthermore, viral infection can induce changes in the host's own 6mA landscape. frontiersin.org This modulation of the host epigenome can, in turn, affect the expression of genes involved in the immune response, thereby influencing the course of the infection. researchgate.net The dynamic nature of 6mA in both host and viral DNA underscores its critical role in the host-pathogen arms race. frontiersin.org

Recent findings have highlighted the involvement of 6mA in the physical properties of DNA and its interaction with the innate immune system. Specifically, 6mA modification can enhance the condensation potential of DNA. nih.govnih.gov This is particularly relevant for the activation of the cyclic GMP-AMP synthase (cGAS)-STING pathway, a key sensor of cytosolic DNA. nih.govnih.gov

The cGAS protein is activated when it binds to DNA, leading to the production of the second messenger cGAMP and the subsequent activation of the STING pathway, which triggers an inflammatory response. youtube.comresearchgate.net The condensation of DNA is a pivotal factor in activating cGAS. nih.gov Research has shown that the presence of 6mA in DNA, in cooperation with host RNA N6-methyladenosine (m6A), elevates the condensation of incoming viral DNA, thereby enhancing cGAS activation and the subsequent immune response. nih.govnih.gov This suggests that 6mA acts as a molecular signal to discriminate between self and non-self DNA. nih.govnih.gov The N-terminal region of cGAS is crucial for interacting with DNA and forming functional condensates. researchgate.net

While the bulk of research on DNA methylation has centered on the nuclear genome, evidence has emerged for the significant enrichment of 6mA in mammalian mitochondrial DNA (mtDNA). nih.govnih.govcolab.wsoregonstate.edu The concentration of 6mA in the mtDNA of certain cells, like HepG2, can be over a thousand times higher than in the genomic DNA. nih.govnih.govresearchgate.net

Advanced Methodologies for the Detection and Genomic Profiling of N 6 Methyldeoxyadenosine 6ma

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the global quantification of 6mA in genomic DNA. cd-genomics.comresearchgate.net This technique provides an absolute measure of 6mA levels, often considered the 'gold standard' for validating the presence of this modification. biorxiv.org The process involves the enzymatic digestion of DNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios. researchgate.netescholarship.org

LC-MS/MS can accurately distinguish between DNA 6mA and other modifications, including its RNA counterpart, N6-methyladenosine (m6A), offering high sensitivity that can detect as little as one modified base in ten million. cd-genomics.com This precision is vital, especially in organisms where 6mA is present at very low levels. nih.gov While excellent for quantification, standard LC-MS/MS does not provide information about the specific genomic location of the 6mA modifications. researchgate.net

Key Features of LC-MS/MS for 6mA Quantification:

| Feature | Description |

| Principle | Enzymatic digestion of DNA to nucleosides, followed by separation via liquid chromatography and detection by tandem mass spectrometry. researchgate.netescholarship.org |

| Output | Provides absolute, quantitative measurement of the global 6mA/A ratio in the genome. cd-genomics.com |

| Sensitivity | Very high, capable of detecting low abundance modifications. cd-genomics.com |

| Specificity | Accurately distinguishes 6mA from other adenine (B156593) modifications and RNA contamination. cd-genomics.com |

| Resolution | Does not provide sequence-level or positional information. researchgate.net |

Next-Generation Sequencing Strategies for Genomic Mapping

To understand the functional relevance of 6mA, it is essential to map its distribution across the genome. Next-generation sequencing (NGS) strategies have been pivotal in achieving this.

Single-Molecule Real-Time (SMRT) sequencing, developed by Pacific Biosciences, is a powerful third-generation sequencing technology that enables the direct detection of DNA modifications, including 6mA, at single-nucleotide resolution. oup.comoup.com This method observes the kinetics of a DNA polymerase as it synthesizes a new DNA strand from a single-molecule template. nih.gov The presence of a modified base like 6mA causes a detectable pause in the polymerase's activity, altering the time between nucleotide incorporations, known as the inter-pulse duration (IPD). oup.com

By comparing the IPD ratios of a native DNA sample to a whole-genome amplification (WGA) control (which lacks modifications), researchers can pinpoint the exact locations of 6mA. oup.com SMRT sequencing has been successfully used to map 6mA in a variety of organisms, from bacteria to plants and mammals. nih.govcd-genomics.com A significant advantage is its ability to detect modifications in long reads, providing context over large genomic regions. oup.com However, detecting the low levels of 6mA found in some eukaryotes can be challenging and may require substantial sequencing coverage for reliable identification. cd-genomics.comnih.gov

6mA-IP-seq, also known as MeDIP-seq, is a widely used antibody-based method for mapping the genomic locations of 6mA. cd-genomics.comresearchgate.net The technique involves fragmenting genomic DNA and then using an antibody specific to 6mA to enrich for DNA fragments containing the modification through immunoprecipitation. nih.gov These enriched fragments are then sequenced using high-throughput platforms like Illumina. biorxiv.org

While cost-effective, 6mA-IP-seq has notable limitations. cd-genomics.com The resolution is typically in the range of 100-500 base pairs, as it identifies enriched regions rather than precise single-base locations. nih.gov Furthermore, the specificity of the antibodies can be a concern, with potential for cross-reactivity or non-specific binding, which may lead to false-positive signals. researchgate.netoup.com Contamination with bacterial DNA, which is rich in 6mA, can also be a confounding factor. researchgate.net Therefore, results from 6mA-IP-seq often require validation by other, more precise methods.

To improve resolution, a variant called 6mA-CLIP-exo was developed, which incorporates photo-crosslinking and exonuclease digestion to achieve a higher mapping accuracy than traditional IP-seq. nih.gov

To overcome the limitations of antibody-based methods, several novel antibody-independent techniques have been developed. These approaches offer single-base resolution without the potential biases introduced by antibodies.

One such method is Direct-Read 6mA sequencing (DR-6mA-seq) . This technique employs a mutation-based strategy to identify 6mA sites. It uses a specific DNA polymerase that misincorporates nucleotides when it encounters a 6mA base, creating a unique mutational signature that can be identified through sequencing. nih.govnih.gov DR-6mA-seq has been validated by successfully mapping the known G(6mA)TC motifs in E. coli DNA. nih.gov

Another innovative method is deaminase-mediated sequencing (DM-seq) . This approach utilizes an evolved adenine deaminase that selectively deaminates adenine but not 6mA. This differential chemical reactivity allows for the precise mapping of 6mA sites at single-nucleotide resolution after sequencing. acs.org These antibody-independent methods represent a significant step forward in the accurate and unbiased mapping of the 6mA methylome.

Bioinformatic Tools and Computational Frameworks for N(6)-Methyldeoxyadenosine Analysis

The large datasets generated by high-throughput sequencing require sophisticated bioinformatic tools for analysis and interpretation.

To analyze the complex data from SMRT sequencing, specialized algorithms are necessary. SMAC (Single-Molecule 6mA Analysis of CCS reads) is a notable computational framework designed for the accurate detection of 6mA at the single-molecule level from SMRT circular consensus sequencing (CCS) data. nih.govnih.govbiorxiv.org

Unlike earlier methods that relied on combining multiple reads (ensemble-level consensus), SMAC can identify 6mA on individual DNA molecules, revealing the heterogeneity of methylation within a cell population. oup.comnih.gov It utilizes the statistical distribution of enzyme kinetic indicators (IPD ratios) rather than a fixed cutoff, which significantly improves the accuracy of detection at both single-nucleotide and single-molecule levels. oup.comnih.gov The SMAC framework automates the entire workflow, from processing raw sequencing data to quality control, statistical analysis, and visualization of 6mA sites, making it a powerful tool for de novo 6mA detection. nih.govnih.gov

Comparison of 6mA Detection Methodologies

| Method | Principle | Resolution | Key Advantage(s) | Key Limitation(s) |

| LC-MS/MS | Mass-to-charge ratio of nucleosides | None (Global) | Absolute quantification, high sensitivity and specificity. cd-genomics.com | No positional information. researchgate.net |

| SMRT Sequencing | DNA polymerase kinetics (IPD ratio) | Single-nucleotide | Direct detection, long reads, provides single-molecule information. oup.comoup.com | Requires high sequencing depth for low-abundance 6mA. cd-genomics.com |

| 6mA-IP-seq | Antibody-based enrichment | Low (100-500 bp) | Genome-wide screening, cost-effective. cd-genomics.comnih.gov | Low resolution, potential for antibody-related bias and false positives. nih.govoup.com |

| DR-6mA-seq | Mutation-based signature | Single-nucleotide | Antibody-independent, high resolution. nih.gov | Newer method, may require specialized protocols. |

| DM-seq | Selective chemical deamination | Single-nucleotide | Antibody-independent, high resolution, no sequence bias. acs.org | Relies on specific enzyme activity. |

Data Integration and Visualization Techniques

The comprehensive analysis of N(6)-methyldeoxyadenosine (6mA) relies on sophisticated computational approaches to integrate vast and diverse datasets and to visualize the findings in an interpretable manner. The integration of multi-omics data is crucial for elucidating the functional roles of 6mA in various biological processes. nih.govyoutube.com This involves combining 6mA profiling data with other layers of biological information, such as transcriptomics (gene expression), genomics (somatic mutations, copy number variations), and proteomics. nih.gov

Multi-omics Data Integration:

The integration of gene expression and DNA methylation data is a powerful strategy to uncover molecular vulnerabilities and regulatory networks. nih.govnih.gov For instance, analyzing DNA methylation in conjunction with gene expression can reveal how 6mA modifications in specific genomic regions, such as promoters or gene bodies, correlate with transcriptional activity. youtube.comnih.govresearchgate.net Studies have shown that 6mA modifications within gene bodies are often associated with active gene expression. nih.gov

Computational frameworks like Multi-Omics Factor Analysis (MOFA) are employed to combine information from various -omic layers, including transcriptomics, genomics, and epigenomics, to identify the major sources of variability within a dataset. nih.gov This approach can help pinpoint subtype-specific vulnerabilities in diseases like glioblastoma. nih.govnih.gov Machine learning algorithms, including Convolutional Neural Networks (CNN) and Long Short-Term Memory (LSTM), are also being used to develop predictive tools for identifying 6mA modification sites from sequence data alone. nih.gov

Key research findings from integrative analyses include:

The identification of a negative correlation between DNA methylation at transcription start sites and gene expression. youtube.com

The discovery that genes with high levels of 6mA methylation tend to exhibit higher expression levels. nih.gov

The use of integrated data to classify tumors into more accurate subtypes, which can inform treatment strategies. youtube.com

Visualization Techniques:

Effective visualization is essential for interpreting complex genomic and epigenomic data. A variety of tools and techniques are used to represent 6mA distribution and its relationship with other genomic features.

Common visualization methods include:

Genome Browsers: Tools like the UCSC Genome Browser and WashU EpiGenome Browser allow for the visualization of 6mA peaks as tracks along the genome, alongside other data such as gene annotations, histone modifications, and chromatin accessibility data. numberanalytics.com

Heatmaps: These are used to display methylation levels across multiple samples and genomic regions, providing a clear visual representation of patterns and correlations. numberanalytics.comdigit360.com.my

Violin Plots and Boxplots: These plots are useful for comparing the distribution of methylation levels or gene expression between different experimental conditions or sample groups. digit360.com.myresearchgate.net

Correlation Matrices: These matrices visualize the correlation between different data types, such as methylation levels and gene expression, helping to identify significant relationships. digit360.com.my

Network Analysis: Tools like Cytoscape enable the integration and visualization of biological networks, which can incorporate 6mA data to understand its role in gene regulatory networks. numberanalytics.comnih.gov

Several software packages and web applications have been developed to facilitate the analysis and visualization of DNA methylation data. epigenie.com For example, EpigenomeViewer is a web-based application that provides a platform for visualizing DNA methylation patterns through violin plots, heatmaps, and correlation matrices. digit360.com.my Another tool, DaVIE (Database for the Visualization and Integration of Epigenetics data), allows for the integration and visualization of DNA methylation data across different projects and tissues. frontiersin.org The deepTools suite offers a range of options for creating heatmaps, profiles, and other visualizations from deep-sequencing data. numberanalytics.com

Interactive Data Table: Tools for 6mA Data Integration and Visualization

| Tool Name | Primary Function | Key Features | Relevant Data Types |

| UCSC Genome Browser | Genome-wide visualization | Displays 6mA data as custom tracks alongside a vast collection of genomic annotations. numberanalytics.com | 6mA-seq, ChIP-seq, RNA-seq |

| WashU EpiGenome Browser | Epigenomic data visualization | Specifically designed for displaying and integrating various epigenomic datasets. numberanalytics.com | DNA methylation, Histone mods |

| deepTools | Data analysis and visualization | A suite of tools for creating heatmaps, summary plots, and other custom visualizations from sequencing data. numberanalytics.com | ChIP-seq, RNA-seq, 6mA-IP-seq |

| Cytoscape | Network analysis and visualization | Integrates multi-omic data to build and visualize complex biological networks. numberanalytics.comnih.gov | Gene expression, Proteomics, 6mA |

| EpigenomeViewer | Interactive data visualization | A web application for generating publication-quality violin plots, heatmaps, and correlation matrices from methylation data. digit360.com.my | DNA methylation arrays, BS-seq |

| MOFA (Multi-Omics Factor Analysis) | Multi-omic data integration | A statistical framework for identifying sources of variation across multiple -omics layers. nih.gov | Transcriptomics, Genomics, Epigenomics |

| methylKit | DNA methylation analysis | An R package for the analysis and visualization of bisulfite sequencing data, including differential methylation analysis. epigenie.comdromicslabs.com | RRBS, WGBS, 5hmC-seq |

Research Applications and Experimental Utility of N 6 Methyldeoxyadenosine 5 Triphosphate

Use as Biochemical Probes in Enzymatic and DNA Synthesis Assays

The structural similarity of m6dATP to the canonical deoxyadenosine (B7792050) 5'-triphosphate (dATP) allows it to serve as a substrate and probe for DNA polymerases and other nucleotide-binding enzymes. By substituting dATP with m6dATP in enzymatic assays, researchers can gain insights into the catalytic mechanisms and substrate specificity of these enzymes.

One primary application is in DNA synthesis assays, which are fundamental for measuring cell proliferation. nih.govrevvity.com These assays traditionally use labeled nucleosides like tritiated thymidine (B127349) or bromodeoxyuridine (BrdU) to track the synthesis of new DNA. nih.govrevvity.comnih.gov m6dATP can be used in a similar fashion, where its incorporation into a nascent DNA strand by a polymerase acts as a marker. The presence of the N(6)-methyladenine modification in the resulting DNA can then be detected, providing a measure of DNA synthesis.

| Substrate | Parameter | Value | Interpretation |

|---|---|---|---|

| dATP (canonical) | Apparent Km | Lower | Higher binding affinity |

| Apparent Vmax (Net Synthesis) | Equivalent to m6dATP | Same maximal rate of synthesis | |

| m6dATP (modified) | Apparent Km | ~7-fold Higher than dATP | Lower binding affinity; discrimination by polymerase nih.gov |

| Apparent Vmax (Net Synthesis) | Equivalent to dATP | Same maximal rate of synthesis nih.gov |

Application in Studies of DNA Replication Fidelity and Mutagenesis

DNA replication is a highly accurate process, crucial for maintaining genetic stability. kanazawa-u.ac.jp High-fidelity DNA polymerases have proofreading mechanisms to prevent and correct errors. ias.ac.in m6dATP is a powerful tool for investigating these fidelity mechanisms. Because N(6)-methyladenine is a naturally occurring base in the DNA of many organisms, studying how polymerases handle m6dATP provides insight into the replication and repair of epigenetically modified genomes. trilinkbiotech.com

Studies with bacteriophage T4 DNA polymerase demonstrated that the enzyme's fidelity is challenged by m6dATP. The polymerase shows a 7-fold discrimination against incorporating m6dATP compared to dATP. nih.gov This suggests that the methyl group on the adenine (B156593) interferes with the optimal geometry required for high-fidelity incorporation, likely by disrupting the hydrogen bonding pattern within the enzyme's active site. nih.gov Such studies support the theory that polymerase fidelity is largely determined by the free energies of the enzyme-primer-dNTP ternary complexes formed with competing substrates. nih.gov

Beyond high-fidelity polymerases, m6dATP is used to study translesion synthesis (TLS) polymerases. These are specialized, lower-fidelity enzymes that bypass DNA damage, a process that can be mutagenic. nsf.gov Investigating how TLS polymerases incorporate m6dATP opposite different template bases can reveal mechanisms of mutagenesis and how epigenetic marks might be handled during DNA repair.

Development of Modified Nucleic Acid Constructs for Functional Investigations

A primary goal of using m6dATP in enzymatic reactions is to generate DNA molecules containing N(6)-methyladenine at specific locations. These modified nucleic acid constructs are indispensable for studying the functional consequences of this epigenetic mark.

For instance, researchers have created plasmid DNA containing methylated adenine residues to explore the effects on gene transcription. nih.gov In one study, the presence of methylated adenines in a reporter plasmid, introduced outside the core promoter region, led to a two- to five-fold increase in transcription in barley cells. nih.gov This demonstrates that N(6)-methyladenine can act as a transcriptional enhancer.

Another application is in the development of modified DNA aptamers—short, single-stranded DNA molecules that bind to specific targets. The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be performed using a mixture of canonical dNTPs and m6dATP. This allows for the selection of aptamers containing N(6)-methyladenine, which can confer improved stability or binding affinity compared to their unmodified counterparts. frontiersin.org The resulting modified aptamers can be used as therapeutic or diagnostic agents. The related N(6)-methyladenosine-5'-triphosphate is similarly used to generate modified RNA for functional studies. trilinkbiotech.comelsevierpure.com

Utility in Investigating Protein-DNA Interactions and Structural Dynamics

m6dATP is used to create DNA substrates for studying these phenomena directly. For example, DNA containing N(6)-methyldeoxyadenosine (6mdA) has been shown to enhance the condensation of DNA by certain proteins. nih.gov In one study, it was found that 6mdA modification increased the binding and condensation of DNA by the protein YF2 and the innate immune sensor cGAS, leading to an enhanced immune response. nih.gov

Furthermore, experiments using nuclear extracts have identified proteins that preferentially bind to DNA containing methylated adenine. Gel retardation assays with wheat germ nuclear extracts revealed proteins that bound more strongly to DNA with methyl-dA compared to DNA with methyl-CpG, suggesting the existence of specific "reader" proteins for this epigenetic mark. nih.gov These readers can then mediate the downstream effects of the modification, such as altered gene expression.

| Area of Investigation | Key Finding | Experimental Approach | Reference |

|---|---|---|---|

| Structural Dynamics | Methylation alters local flexibility and overall DNA geometry, increasing stiffness. | All-atom Molecular Dynamics (MD) simulations. | aps.orgbiorxiv.org |

| Protein-DNA Condensation | 6mdA modification enhances YF2- and cGAS-mediated DNA condensation. | In vitro condensation assays with purified proteins and modified DNA. | nih.gov |

| Immune Sensing | 6mdA in DNA enhances activation of the cGAS-STING DNA sensing pathway. | Cell-based assays measuring immune pathway activation (e.g., IRF3 phosphorylation). | nih.gov |

| Protein Binding Specificity | Nuclear proteins from wheat germ show preferential binding to methyl-dA over methyl-CpG. | Gel retardation assays with nuclear extracts and methylated DNA probes. | nih.gov |

Design of Analogs for Mechanistic Elucidation

To further dissect the biological pathways involving N(6)-methyladenine, researchers design and synthesize analogs of m6dATP. These analogs incorporate additional chemical modifications that allow for more detailed mechanistic studies.

For example, analogs can be designed to act as inhibitors or alternative substrates for the "eraser" enzymes that remove the methyl group from adenine, such as members of the AlkB family of dioxygenases. nih.gov The RNA demethylase FTO is known to oxidize m6A to intermediate forms like N(6)-hydroxymethyladenosine and N(6)-formyladenosine. nih.gov Synthesizing the deoxyribonucleotide triphosphate versions of these intermediates would be crucial for elucidating the step-by-step mechanism of DNA demethylation.

Another strategy involves attaching photoreactive groups to the nucleotide. These photocrosslinkable analogs of m6dATP can be incorporated into DNA and, upon exposure to UV light, will form covalent bonds with nearby proteins. This technique is invaluable for identifying and mapping the binding sites of "reader" and "eraser" proteins that interact with the N(6)-methyladenine mark in its native genomic context. The design principles for such analogs are well-established from studies using modified ATP or other dNTPs. nih.govfrontiersin.orgglpbio.com

Future Directions and Outstanding Questions in N 6 Methyldeoxyadenosine 5 Triphosphate Research

Elucidating Comprehensive Biosynthetic and Catabolic Pathways for N(6)-Methyldeoxyadenosine 5'-triphosphate

A complete understanding of the 6mA lifecycle is paramount. While the concept of "writers" (methyltransferases) and "erasers" (demethylases) that add and remove the methyl group from deoxyadenosine (B7792050) is established, the comprehensive pathways for the synthesis and degradation of the substrate, this compound (6mA-dATP), and its subsequent incorporation and removal from DNA are not fully mapped.

Future research must focus on:

Identification of all participating enzymes: Beyond the core methyltransferases and demethylases, other enzymes may be involved in the synthesis, transport, and degradation of 6mA precursors and byproducts. A systematic approach is needed to identify all components of these metabolic pathways.

Metabolic flux and regulation: Key questions remain about how the cellular pool of 6mA-dATP is maintained and regulated. It is crucial to understand the kinetics of these pathways and how they respond to various cellular signals, developmental stages, and environmental stimuli.

Interplay with other metabolic pathways: The biosynthesis of S-adenosyl methionine (SAM), the primary methyl donor for methylation reactions, links the 6mA pathway to cellular metabolism. wikipedia.org Investigating the crosstalk between 6mA metabolism and other fundamental cellular processes, such as folate and methionine cycles, will provide a broader context for its regulation.

Definitive Characterization of Eukaryotic DNA (Adenine-N6)-Methyltransferases and Their Substrate Specificity

The identity of the enzymes responsible for depositing 6mA in the DNA of higher eukaryotes remains an area of active investigation and some debate. nih.gov While several candidates have been proposed, a definitive and comprehensive characterization is a primary goal for the field.

Key research objectives include:

Confirming "Writer" Enzymes: N6AMT1 was initially proposed as a nuclear DNA 6mA methyltransferase, but subsequent studies have failed to replicate the initial findings, suggesting it may influence 6mA levels indirectly. nih.gov In contrast, METTL4 has been identified as a 6mA methyltransferase for mitochondrial DNA in humans. nih.govccspublishing.org.cnnih.gov In ciliates, a complex named MTA1c, which contains MT-A70 proteins, has been shown to be a 6mA methyltransferase. nih.gov More recently, TET1 and TET2 have been implicated in the de novo establishment of 6mA in Tetrahymena. biorxiv.org Future work must rigorously validate these candidates across different species and cellular contexts through in vitro and in vivo studies.

Determining Substrate Specificity: Understanding why only specific adenine (B156593) residues are methylated is crucial. Research needs to focus on the sequence motifs and chromatin structures that these enzymes recognize. For example, in C. elegans, 6mA sites are significantly enriched on sequences with a [GC]GAG motif. biorxiv.orgresearchgate.net Elucidating the precise DNA recognition domains and the structural basis for substrate binding will be essential. biorxiv.orgresearchgate.net

Identifying De novo vs. Maintenance Methyltransferases: Differentiating between enzymes that establish initial 6mA patterns (de novo) and those that copy existing patterns after DNA replication (maintenance) is a fundamental question. biorxiv.org The identification of TET1 and TET2 as potential de novo methyltransferases in Tetrahymena provides a model for exploring this distinction in other eukaryotes. biorxiv.org

| Proposed Eukaryotic 6mA "Writers" and "Erasers" | Organism/System | Proposed Function | Status |

| Writers (Methyltransferases) | |||

| N6AMT1 | Mammals | Nuclear DNA methylation | Disputed nih.gov |

| METTL4 | Humans | Mitochondrial DNA methylation | Supported nih.govccspublishing.org.cn |

| MTA1c Complex | Ciliates | DNA methylation | Supported nih.gov |

| DAMT-1 | C. elegans | DNA methylation (stress response) | Proposed nih.gov |

| METL-9 | C. elegans | DNA methylation (basal and stress-dependent) | Supported biorxiv.orgnih.gov |

| TET1 / TET2 | Tetrahymena | De novo DNA methylation | Supported biorxiv.org |

| Erasers (Demethylases) | |||

| NMAD-1 | C. elegans | 6mA demethylation | Supported nih.gov |

| ALKBH1 | Mammals | 6mA demethylation | Supported ccspublishing.org.cnnih.gov |

| DMAD | Drosophila melanogaster | 6mA demethylation | Supported nih.gov |

Unraveling the Full Spectrum of Biological Functions of 6mA in Higher Eukaryotes, Including System-Specific Roles

While 6mA has been linked to various biological processes, its precise functions, particularly in higher eukaryotes, are still being uncovered. The low abundance of 6mA in many mammalian tissues has made its functional characterization challenging. cgu.edu.tw

Future research should be directed towards:

Gene Regulation: Studies have shown both positive and negative correlations between 6mA and gene expression. nih.govmdpi.com It is critical to determine the mechanisms by which 6mA influences transcription, whether by altering transcription factor binding, modulating chromatin structure, or interacting with other epigenetic marks like H3K4me2. nih.govmdpi.com

System-Specific Roles: The enrichment of 6mA in the mammalian brain suggests important roles in neural development, synaptic plasticity, and neurological diseases. ccspublishing.org.cnmdpi.com Similarly, its dynamic changes during stress responses, such as hypoxia or infection, and in diseases like cancer, point to context-specific functions that need to be explored in detail. ccspublishing.org.cnresearchgate.netoup.com

Transgenerational Inheritance: In organisms like C. elegans, 6mA has been implicated in the transgenerational inheritance of stress responses. ccspublishing.org.cnnih.gov Investigating whether this role extends to higher eukaryotes is a fascinating and important area of future inquiry.

Other Biological Processes: The potential involvement of 6mA in DNA replication, DNA damage repair, and the regulation of transposable elements requires further investigation to establish definitive mechanistic links. ccspublishing.org.cnnih.gov

Development of Enhanced Methodologies for Precise Quantification and Mapping of N(6)-Methyldeoxyadenosine Sites

Progress in the 6mA field is intrinsically linked to the available technology. Current methods have limitations, including potential for bias, high input material requirements, and challenges in achieving single-base resolution, especially given the low levels of 6mA in many eukaryotes. nih.govnih.gov

The development of new technologies should focus on:

Sensitivity and Accuracy: There is a pressing need for methods that can reliably detect and quantify very low levels of 6mA without being confounded by bacterial contamination. nih.govgenomeweb.com

Single-Nucleotide Resolution: To understand the functional impact of 6mA, it is essential to map its precise location. Techniques like SMRT sequencing offer this potential, but their accuracy and cost can be limiting. nih.govoup.com Newer methods like 6mA-Sniper and 6mA-ChIP-exo-5.1 are being developed to improve resolution and accuracy. biorxiv.orgnih.govoup.com

Quantitative Analysis: Moving beyond simple mapping to accurately quantify the fraction of cells in a population that have a 6mA mark at a specific site is a critical next step.

Accessibility and Cost-Effectiveness: Making robust 6mA detection methods more accessible and affordable will be key to accelerating research in the field.

| Methodology for 6mA Detection | Principle | Advantages | Limitations |

| LC-MS/MS | Liquid Chromatography-Mass Spectrometry | Highly sensitive and quantitative for global 6mA levels | Does not provide sequence location information nih.gov |

| 6mA-IP-seq / MeDIP-seq | Immunoprecipitation with 6mA-specific antibody followed by sequencing | Genome-wide mapping | Antibody-dependent, lower resolution (100-200 bp) nih.govnih.gov |